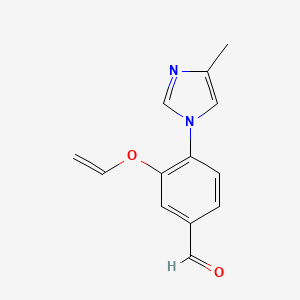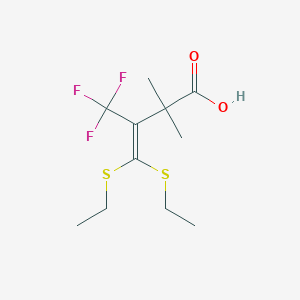
4,4-Bis(ethylsulfanyl)-2,2-dimethyl-3-(trifluoromethyl)but-3-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Bis(ethylsulfanyl)-2,2-dimethyl-3-(trifluoromethyl)but-3-enoic acid is a complex organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of ethylsulfanyl groups, a trifluoromethyl group, and a butenoic acid backbone, making it a subject of interest for researchers exploring new chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(ethylsulfanyl)-2,2-dimethyl-3-(trifluoromethyl)but-3-enoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Butenoic Acid Backbone: The initial step involves the formation of the butenoic acid backbone through a series of reactions, including aldol condensation and subsequent dehydration.
Introduction of Ethylsulfanyl Groups: The ethylsulfanyl groups are introduced via nucleophilic substitution reactions, where ethylthiol is reacted with an appropriate electrophilic intermediate.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific conditions to ensure selective addition.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Bis(ethylsulfanyl)-2,2-dimethyl-3-(trifluoromethyl)but-3-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the butenoic acid to butanol derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,4-Bis(ethylsulfanyl)-2,2-dimethyl-3-(trifluoromethyl)but-3-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,4-Bis(ethylsulfanyl)-2,2-dimethyl-3-(trifluoromethyl)but-3-enoic acid involves its interaction with specific molecular targets and pathways. The ethylsulfanyl and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, such as enzyme inhibition or activation, and modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4-Bis(methylsulfanyl)-2,2-dimethyl-3-(trifluoromethyl)but-3-enoic acid
- 4,4-Bis(ethylsulfanyl)-2,2-dimethyl-3-(chloromethyl)but-3-enoic acid
- 4,4-Bis(ethylsulfanyl)-2,2-dimethyl-3-(fluoromethyl)but-3-enoic acid
Uniqueness
4,4-Bis(ethylsulfanyl)-2,2-dimethyl-3-(trifluoromethyl)but-3-enoic acid is unique due to the presence of both ethylsulfanyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for research and industrial applications, offering unique reactivity and potential for the development of new materials and therapeutic agents.
Eigenschaften
CAS-Nummer |
804564-07-6 |
|---|---|
Molekularformel |
C11H17F3O2S2 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
4,4-bis(ethylsulfanyl)-2,2-dimethyl-3-(trifluoromethyl)but-3-enoic acid |
InChI |
InChI=1S/C11H17F3O2S2/c1-5-17-8(18-6-2)7(11(12,13)14)10(3,4)9(15)16/h5-6H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
KNKKWDVYQDGGGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(=C(C(C)(C)C(=O)O)C(F)(F)F)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


stannane](/img/structure/B12528426.png)
![4-bromo-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12528433.png)
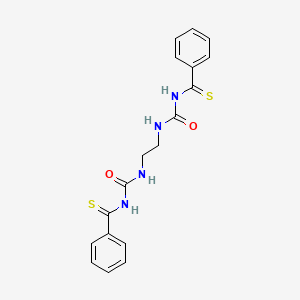

![1-Piperazinecarboxylic acid, 4-[6-[[5-bromo-4-(cyclopentylamino)-2-pyrimidinyl]amino]-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12528454.png)

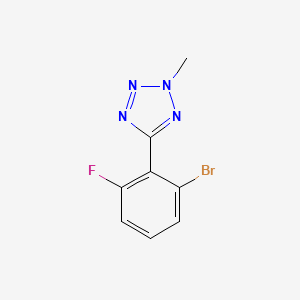
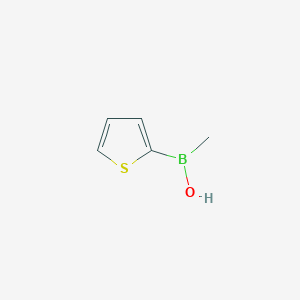
![4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate](/img/structure/B12528479.png)
![2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]-](/img/structure/B12528482.png)
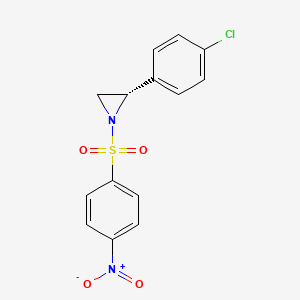
![2-{4-[Di(naphthalen-1-yl)phosphoryl]phenyl}-1,10-phenanthroline](/img/structure/B12528492.png)

